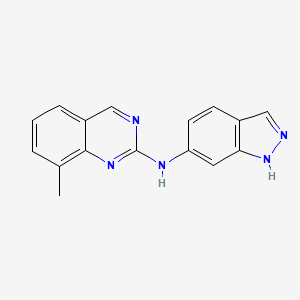
N-(1H-indazol-6-yl)-8-methylquinazoline-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine is a heterocyclic compound that belongs to the class of organic compounds known as pyridinylpyrimidines. These compounds contain a pyridinylpyrimidine skeleton, which consists of a pyridine linked to a pyrimidine by a bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine typically involves the formation of the indazole and quinazoline rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of 2-aminobenzonitrile, which undergoes cyclization to form the indazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can be scaled up more easily than batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline oxides, while reduction could produce amines or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to understand various biochemical pathways.
Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as catalysts or sensors.
Wirkmechanismus
The mechanism of action of N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine involves its interaction with specific molecular targets. For instance, it may bind to and inhibit the activity of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridinylpyrimidines and quinazolinamines, such as:
- N-1H-Indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine
- 2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-ylethyl)-1H-indazol-6-yl]-acetamide .
Uniqueness
N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of indazole and quinazoline rings makes it particularly versatile in various applications, from medicinal chemistry to industrial processes .
Eigenschaften
CAS-Nummer |
1169786-97-3 |
|---|---|
Molekularformel |
C16H13N5 |
Molekulargewicht |
275.31 g/mol |
IUPAC-Name |
N-(1H-indazol-6-yl)-8-methylquinazolin-2-amine |
InChI |
InChI=1S/C16H13N5/c1-10-3-2-4-12-8-17-16(20-15(10)12)19-13-6-5-11-9-18-21-14(11)7-13/h2-9H,1H3,(H,18,21)(H,17,19,20) |
InChI-Schlüssel |
PQYIIXYXPCXSER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=NC(=N2)NC3=CC4=C(C=C3)C=NN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2,5-Dihydroxy-4-[(2-oxocyclooctyl)methyl]phenyl]methyl]cyclooctan-1-one](/img/structure/B13992566.png)
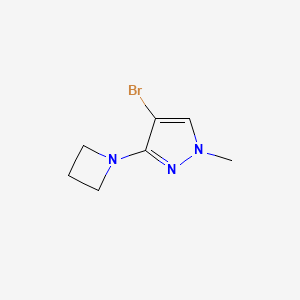
![N-[[4-(3-azaspiro[5.5]undec-3-yl)phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B13992570.png)

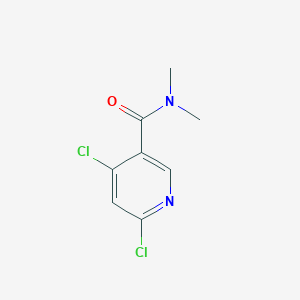
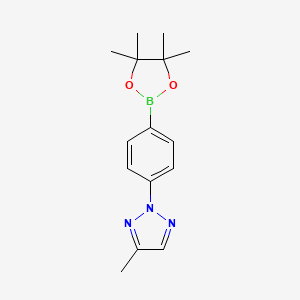
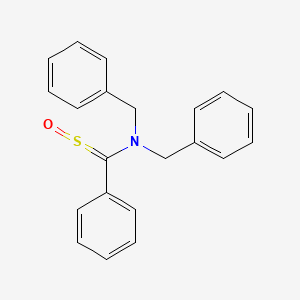
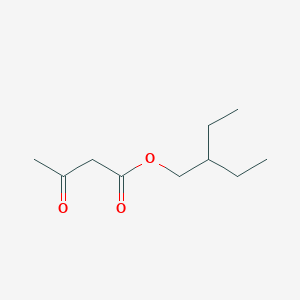
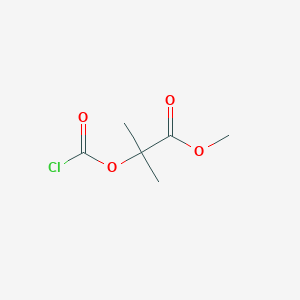
![3,3'-[Piperazine-1,4-diylbis(carbamothioylsulfanediyl)]dipropanoic acid](/img/structure/B13992620.png)
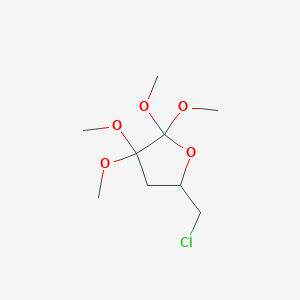
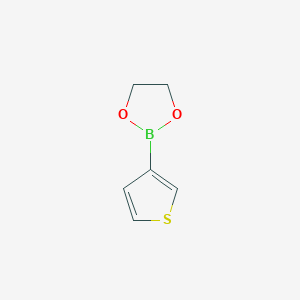

![3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B13992642.png)
